2,4'-Dihydroxybiphenyl
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,4'-Dihydroxybiphenyl involves regioselective synthesis techniques. For example, 4-hydroxybiphenyl-2-carboxylates have been synthesized via base-mediated oxygenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, demonstrating a novel method for producing biaryl phenols with a hydroxyl group installed on the originally phosphorus-bound carbon through an oxygenative and dehydrogenative transformation (Joshi, Nanubolu, & Menon, 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4'-Dihydroxybiphenyl, such as 2,3-dichloro-3',4'-dihydroxybiphenyl, has been determined, showcasing intramolecular O-H···O hydrogen bonding and π-π stacking between chlorinated benzene rings. The dihedral angle between the benzene rings in these compounds indicates the spatial orientation of the hydroxyl groups, which is crucial for their chemical behavior (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
The chemical reactivity of 2,4'-Dihydroxybiphenyl derivatives can be significantly influenced by the presence of hydroxyl groups. For instance, 2,2'-[biphenyl-4,4'-diylbis(oxy)]bis[N-(2-aminoalkyl)acetamides], synthesized from 4,4’-dihydroxybiphenyl, exhibit specific reactivity patterns due to their hemolytic properties, which are absent in similar aminoalkoxybiphenyls, indicating the influence of hydroxyl groups on chemical reactivity (Zanoza et al., 2016).
Scientific Research Applications
Metabolic Insights
2,4'-Dihydroxybiphenyl has been studied for its metabolic properties, particularly as a metabolite of various compounds. One study focused on 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3-dichlorobiphenyl, analyzing its structure and intramolecular interactions (Dhakal, Parkin, & Lehmler, 2019). Another research highlighted the inactivation of 2,3-dihydroxybiphenyl 1,2-dioxygenase by 3,4-dihydroxybiphenyl, elucidating its role as a reversible inhibitor and potent inactivator of the enzyme (Lloyd-Jones, Ogden, & Williams, 2004).
Phytoremediation and Environmental Applications
A significant application of 2,4'-Dihydroxybiphenyl-related research is in environmental science, particularly in phytoremediation. A study demonstrated enhanced tolerance and remediation of mixed contaminants like PCBs and 2,4-DCP in transgenic alfalfa plants expressing 2,3-dihydroxybiphenyl-1,2-dioxygenase (Wang, Ren, Pan, Liu, & Zhang, 2015).
Enzymatic and Microbial Degradation Studies
The role of 2,4'-Dihydroxybiphenyl and its derivatives in enzymatic and microbial degradation processes has been a focus of several studies. Research on the metabolism of dihydroxybiphenyls by the biphenyl catabolic pathway of Comamonas testosteroni B-356 provided insights into the enzymatic degradation pathways of these compounds (Sondossi, Barriault, & Sylvestre, 2004). Another study explored the biotransformation of biphenyl by the filamentous fungus Talaromyces helicus, indicating the potential for bioremediation applications (Romero, Hammer, Hanschke, Arambarri, & Schauer, 2005).
Chemical Synthesis and Catalysis
2,4'-Dihydroxybiphenyl derivatives have been synthesized and studied for their chemical properties. Research on the synthesis of dibenzo[d,f][1,3]-dioxepines from 2,2'-Dihydroxybiphenyl with terminal alkynes catalyzed by Lewis acid TiCl4 highlights its significance in organic synthesis (Wu, Yang, & Wang, 2011). Another study focused on the regioselective reaction of 2,2'-dihydroxybiphenyl with terminal alkynes catalyzed by InCl3 and ZrCl4, providing insights into new methods of chemical synthesis (Tocco, Begala, Meli, & Podda, 2008).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPNNNTBHXSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209991 | |
Record name | Biphenyl, 2,4'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dihydroxybiphenyl | |
CAS RN |
611-62-1 | |
Record name | [1,1′-Biphenyl]-2,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Biphenyldiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biphenyl, 2,4'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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